1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
Overview
Description
“1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine” is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 . It is also known by the synonyms "3-Piperidinamine, 1- (1-methyl-1H-pyrazol-4-yl)-" .
Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine” consists of a piperidine ring attached to a 1-methyl-1H-pyrazol-4-yl group . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine” is a compound with a molecular weight of 180.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available literature .Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
One significant application of chemical compounds similar to “1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine” is in the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibitors with selectivity for specific CYP isoforms are essential for understanding drug-drug interactions and metabolism. For instance, compounds with structural similarities have been evaluated for their potency and selectivity towards various CYP isoforms, highlighting the importance of such molecules in pharmacokinetic research (Khojasteh et al., 2011).
Catalysis in Organic Synthesis
Another application is in catalysis, particularly in C-N bond-forming cross-coupling reactions, which are fundamental in organic synthesis. Compounds with a piperidine moiety have been used as ligands in copper-mediated systems for these reactions, demonstrating their versatility and potential in developing recyclable catalysts for sustainable chemistry (Kantam et al., 2013).
Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds, such as pyrazolines, is a vast field with significant implications for synthesizing new molecules. Derivatives of pyrazolines, which can be structurally related to “1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine,” serve as building blocks in synthesizing various heterocycles, showcasing the critical role of these compounds in medicinal chemistry and drug design (Gomaa & Ali, 2020).
Dopamine D2 Receptor Ligands
In neuropsychiatric disorder treatment, compounds with a piperidine backbone, akin to “1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine,” have been investigated as dopamine D2 receptor (D2R) ligands. These studies highlight the structural features critical for high D2R affinity, indicating the therapeutic potential of such molecules in addressing schizophrenia, Parkinson's disease, and other disorders (Jůza et al., 2022).
Antitubercular Activity
Molecules with pyrazole and piperidine structures have been evaluated for their antitubercular activity, reflecting the ongoing search for new treatments against tuberculosis. This research underscores the importance of such compounds in developing novel therapeutic agents against infectious diseases (Asif, 2014).
Safety And Hazards
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-7-9(5-11-12)13-4-2-3-8(10)6-13/h5,7-8H,2-4,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHPYRMKQBXJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine | |
CAS RN |
1251330-45-6 | |
Record name | 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.